

# Physicochemical Properties of 1,1-Diphenylbutane: A Technical Guide

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## Compound of Interest

Compound Name: 1,1-Diphenylbutane

Cat. No.: B1605752

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## Abstract

This technical guide provides a comprehensive overview of the available physicochemical properties of **1,1-diphenylbutane**. Due to the limited availability of experimental data for this specific compound, this guide also includes information on its isomers and derivatives to offer valuable context and comparative data. Furthermore, it details general experimental protocols for the synthesis of 1,1-diarylbalkanes and the determination of key physicochemical properties. Where experimental data for **1,1-diphenylbutane** is unavailable, predicted values from computational models are provided. This guide is intended to serve as a foundational resource for researchers and professionals engaged in work involving **1,1-diphenylbutane** and related chemical structures.

## Introduction

**1,1-Diphenylbutane** is an aromatic hydrocarbon. Its molecular structure, consisting of a butane chain with two phenyl groups attached to the first carbon atom, suggests it is a nonpolar compound with low reactivity. Understanding its physicochemical properties is crucial for its potential applications in organic synthesis, materials science, and as a scaffold in drug discovery. This guide summarizes the known and predicted properties of **1,1-diphenylbutane** and provides methodologies for its synthesis and characterization.

## Physicochemical Properties

A significant challenge in compiling this guide is the scarcity of experimentally determined physicochemical data for **1,1-diphenylbutane**. Therefore, the following tables include a combination of predicted data for **1,1-diphenylbutane** and experimental data for its close isomer, 1,4-diphenylbutane, and a related compound, 1,1-diphenylbut-1-ene, to provide a comparative perspective.

**Table 1: General and Predicted Properties of 1,1-Diphenylbutane**

Property	Value	Source
Molecular Formula	C <sub>16</sub> H <sub>18</sub>	-
Molecular Weight	210.31 g/mol	-
Predicted Boiling Point	295 °C	[1]
Predicted Density	Not Available	-
Predicted Solubility	Insoluble in water; Soluble in nonpolar organic solvents like hexane, toluene, and diethyl ether.	General principle of "like dissolves like".[2][3][4][5]
CAS Number	Not Found	-

**Table 2: Experimental Properties of Isomers and Related Compounds**

Property	1,4-Diphenylbutane	1,1-Diphenylbut-1-ene
CAS Number	1083-56-3[3][6][7]	1726-14-3[8][9]
Molecular Formula	C <sub>16</sub> H <sub>18</sub> [3][7]	C <sub>16</sub> H <sub>16</sub> [8]
Molecular Weight	210.31 g/mol [3]	208.30 g/mol [8]
Physical State	Solid[3]	-
Melting Point	57-61 °C[10]	-1.19 °C[11]
Boiling Point	~430 °C[10]	294.75 °C[11]
Density	-	0.9901 g/cm <sup>3</sup> [11]
Solubility	Insoluble in water; Soluble in organic solvents.[10]	-

## Experimental Protocols

### Synthesis of 1,1-Diarylalkanes

While a specific protocol for **1,1-diphenylbutane** is not readily available, a general and modular method for the synthesis of 1,1-diarylalkanes has been reported. This nickel-catalyzed 1,1-diarylation of unactivated terminal alkenes provides a straightforward approach.[12]

#### General Procedure:

- To a reaction vessel, add the terminal alkene (e.g., 1-butene), an aryl halide (e.g., bromobenzene), and an arylboronic acid (e.g., phenylboronic acid).
- Add a nickel catalyst, such as Ni(NO<sub>3</sub>)<sub>2</sub>·6H<sub>2</sub>O.[12]
- A suitable solvent, such as cyclopentyl methyl ether (CPME), is used.[12]
- A base, for instance, sodium methoxide (NaOMe), is added to the mixture.[12]
- The reaction mixture is heated under an inert atmosphere for a specified period.

- Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.
- The crude product is then purified using techniques like flash column chromatography to yield the 1,1-diaryllalkane.[12]

A variety of functionalized triarylmethane and 1,1-diaryllalkane derivatives can also be prepared via a transition-metal-free, one-pot, two-step procedure, involving the reaction of various benzal diacetates with organozinc reagents.[11] Another approach involves the asymmetric Ni-catalyzed reductive cross-coupling of (hetero)aryl iodides and benzylic chlorides to prepare enantioenriched 1,1-diaryllalkanes.[10][13]

## Determination of Boiling Point

The boiling point of a liquid organic compound can be determined using the Thiele tube method or by distillation.[14][15][16][17]

Thiele Tube Method:

- A small amount of the liquid sample is placed in a fusion tube.
- A capillary tube, sealed at one end, is inverted and placed into the fusion tube.
- The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.
- The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.[16]

## Determination of Density

The density of a liquid organic compound can be determined using several methods, including the gravimetric buoyancy method and the gas displacement method.[18]

Gravimetric Buoyancy Method (for liquids):

- A sinker of a known volume is weighed in the air.

- The same sinker is then weighed while fully submerged in the liquid of unknown density.
- The density of the liquid is calculated based on the difference in the two weights and the known volume of the sinker, applying Archimedes' principle.<sup>[18]</sup>

## Determination of Solubility

The solubility of an organic compound is typically determined by observing its miscibility with a range of solvents of varying polarities.<sup>[2][3][4][5][19]</sup>

General Procedure:

- Add a small, measured amount of the solute (**1,1-diphenylbutane**) to a test tube.
- Add a small, measured volume of the solvent (e.g., water, ethanol, hexane) to the test tube.
- Agitate the mixture vigorously for a set period.
- Observe if the solute dissolves completely, partially, or not at all.
- The process is repeated with different solvents to create a solubility profile. The principle of "like dissolves like" is a good predictor of solubility, where nonpolar compounds are expected to dissolve in nonpolar solvents.<sup>[5]</sup>

## Visualizations

### Proposed Synthetic Pathway for 1,1-Diphenylbutane

Caption: Proposed synthesis of **1,1-Diphenylbutane**.

### Experimental Workflow for Boiling Point Determination

Caption: Workflow for boiling point determination.

## Conclusion

This technical guide consolidates the limited available information on the physicochemical properties of **1,1-diphenylbutane**. The lack of experimental data highlights an opportunity for further research to characterize this compound fully. The provided predicted data, along with

experimental values for related compounds, offers a valuable starting point for scientists and researchers. The detailed experimental protocols for synthesis and property determination furnish a practical framework for future investigations into **1,1-diphenylbutane** and its potential applications. As a compound with a unique 1,1-diarylalkane motif, further study is warranted to explore its potential in various fields of chemistry and drug development.

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